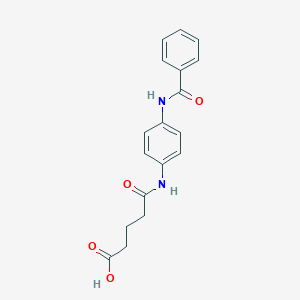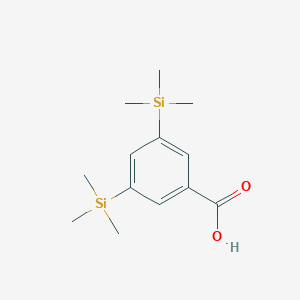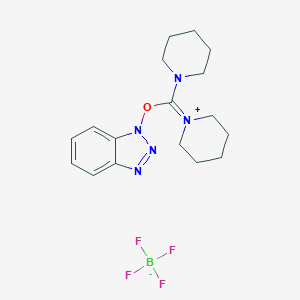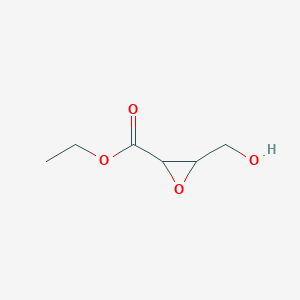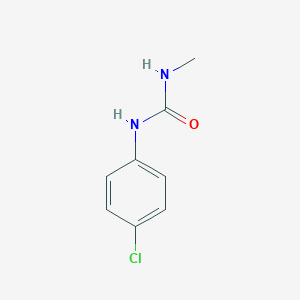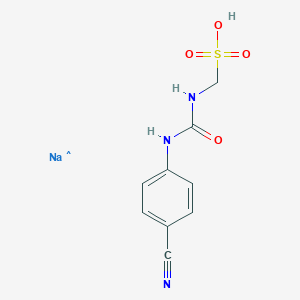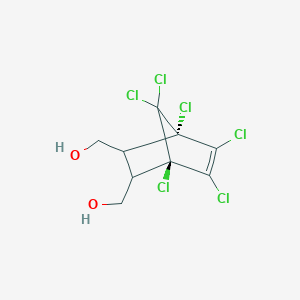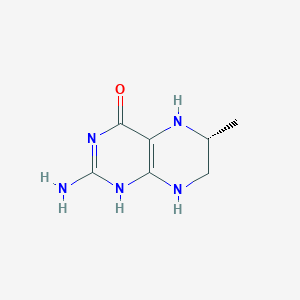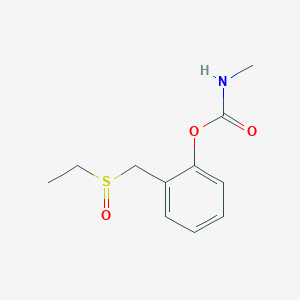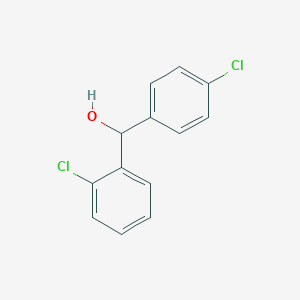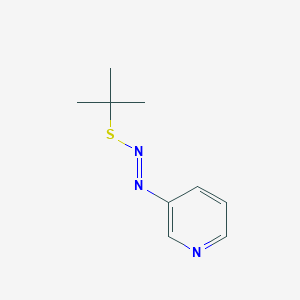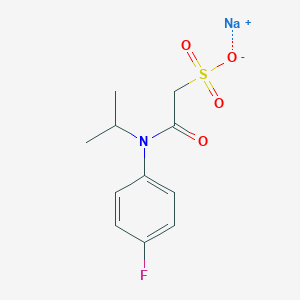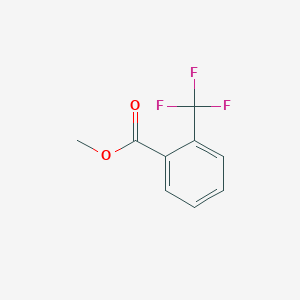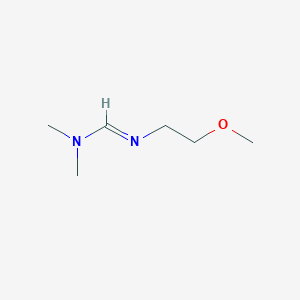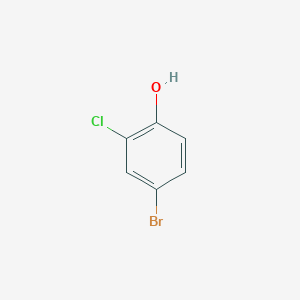
4-ブロモ-2-クロロフェノール
概要
説明
4-Bromo-2-chlorophenol is an organic compound with the molecular formula C6H4BrClO. It is a halophenol, meaning it is a phenol derivative where hydrogen atoms are replaced by halogen atoms. Specifically, in 4-Bromo-2-chlorophenol, the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine and bromine, respectively . This compound is known for its applications in various fields, including chemistry and industry.
科学的研究の応用
4-Bromo-2-chlorophenol has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential biological activities and interactions with enzymes and receptors is ongoing.
作用機序
Target of Action
4-Bromo-2-chlorophenol is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . The primary target of profenofos is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Mode of Action
Like other organophosphates, profenofos inhibits the acetylcholinesterase enzyme . This inhibition disrupts the normal functioning of the nervous system, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of muscles and glands .
Biochemical Pathways
The metabolic pathway of profenofos involves the cleavage of the phosphorothioate ester bond to yield 4-Bromo-2-chlorophenol . This compound then undergoes further metabolism. For instance, it can undergo enzyme-catalyzed copolymerization with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
Pharmacokinetics
Profenofos is known to be metabolized in the human body by cytochrome p450 enzymes, specifically cyps 3a4, 2b6, and 2c19 . These enzymes convert profenofos into 4-Bromo-2-chlorophenol .
Result of Action
Its parent compound, profenofos, can cause symptoms such as dizziness and paralysis due to its neurotoxic effects .
Action Environment
4-Bromo-2-chlorophenol can accumulate in various environmental components, contaminating food, water, and air . It’s also worth noting that environmental factors such as temperature, pH, and the presence of other organisms (like the fungus Rhizoctonia praticola) can influence the action and stability of 4-Bromo-2-chlorophenol .
生化学分析
Biochemical Properties
4-Bromo-2-chlorophenol interacts with certain enzymes and proteins. It is known to undergo enzyme-catalyzed copolymerization with phenols, catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . In the metabolism of profenofos, only CYPs 3A4, 2B6, and 2C19 were able to metabolize profenofos to 4-Bromo-2-chlorophenol .
Cellular Effects
Its parent compound, profenofos, is known to bind to the acetylcholinesterase receptor, decreasing the receptor’s function . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that profenofos, from which 4-Bromo-2-chlorophenol is derived, inhibits the acetylcholinesterase enzyme . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation efficiency of 4-Bromo-2-chlorophenol has been studied . High degradation rates but lower mineralization rates were found, indicating that 4-Bromo-2-chlorophenol is mainly transformed into new halogenated intermediates rather than being completely mineralized .
Metabolic Pathways
4-Bromo-2-chlorophenol is involved in the metabolic pathways of profenofos degradation . It is formed due to abiotic or enzymatic hydrolysis of profenofos .
Transport and Distribution
It is known that profenofos and its metabolites can be monitored in both blood and urine of non-occupational and occupational individuals .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chlorophenol can be synthesized through several methods. One common method involves the bromination of 2-chlorophenol. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-2-chlorophenol may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-Bromo-2-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include hydroxy derivatives and dehalogenated phenols.
類似化合物との比較
2-Chloro-4-bromophenol: Similar structure but different substitution pattern.
4-Bromo-2-fluorophenol: Fluorine replaces chlorine, altering reactivity and properties.
4-Chloro-2-bromophenol: Chlorine and bromine positions are swapped, affecting chemical behavior.
Uniqueness: 4-Bromo-2-chlorophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and chlorine atoms provides distinct chemical properties, making it valuable in various synthetic and industrial processes .
特性
IUPAC Name |
4-bromo-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBJPUXLAKVICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192745 | |
| Record name | 4-Bromo-2-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3964-56-5 | |
| Record name | 4-Bromo-2-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chlorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMO-2-CHLOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994SJ34D8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Bromo-2-chlorophenol is a common degradation product of the organophosphate insecticide profenofos. [, , , , , , , , , , , , , , , , ] It is formed through the cleavage of the phosphorothioate ester bond in profenofos. [, ]
A: 4-Bromo-2-chlorophenol has been identified as the primary cause of an off-odor, described as similar to profenofos, in melons treated with the pesticide. [, ] While profenofos itself was undetectable, the presence of 4-Bromo-2-chlorophenol in the fruit was confirmed, and solutions of this compound in water exhibited similar undesirable organoleptic properties. [, ]
A: Yes, 4-Bromo-2-chlorophenol serves as a specific and sensitive biomarker for profenofos exposure in humans. [, ] Studies on Egyptian agricultural workers demonstrated a significant increase in urinary 4-Bromo-2-chlorophenol levels during profenofos application. [, ] In vitro studies using human liver microsomes and recombinant human CYPs confirmed that 4-Bromo-2-chlorophenol is a primary metabolite of profenofos detoxification in humans. []
A: In cotton plants, 4-Bromo-2-chlorophenol is primarily metabolized through conjugation with sugars, particularly glucose. [] This process leads to the formation of unique glucosylsulfate conjugates, indicating a specific metabolic pathway for this compound in cotton. []
A: Yes, several bacterial species demonstrate the ability to degrade 4-Bromo-2-chlorophenol. For instance, Bacillus subtilis strains isolated from grapevines have shown enhanced degradation of profenofos, leading to the formation and subsequent degradation of 4-Bromo-2-chlorophenol. [] Similarly, Bacillus sp. PF1, isolated from apple orchard soil, can utilize profenofos as a sole carbon and energy source, with 4-Bromo-2-chlorophenol identified as an intermediate metabolite in the degradation pathway. []
A: Fungal phenol oxidases, such as those produced by Rhizoctonia praticola, can polymerize 4-Bromo-2-chlorophenol. [, ] These enzymes catalyze the oxidative coupling of phenolic compounds, including 4-Bromo-2-chlorophenol, resulting in the formation of oligomers and polymers. [, ] This polymerization process can contribute to the detoxification of 4-Bromo-2-chlorophenol in the environment.
A: Yes, 4-Bromo-2-chlorophenol serves as a valuable starting material in organic synthesis. For example, it can be used to synthesize potassium 6-hydroxy-7-chloro-1,1-dimethyl-3,3-difluorobenzo-1,2,3-siloxaborolate, a key intermediate in the development of structurally extended benzosiloxaboroles. [] These compounds have shown promising antibacterial activity against Gram-positive cocci. []
A: While 4-Bromo-2-chlorophenol is less toxic than its parent compound, profenofos, its presence in the environment raises concerns. [, ] Although it can be removed during conventional cotton scouring processes, it tends to accumulate in the scouring bath, necessitating detoxification before discharge. [] Additionally, its presence as a residue in agricultural products like grapes has been highlighted, with some samples exceeding the maximum residue limits set by regulatory bodies like the European Commission. []
ANone: Several analytical techniques are employed for the detection and quantification of 4-Bromo-2-chlorophenol:
- GC-MS (Gas Chromatography-Mass Spectrometry): This technique is widely used for identifying and quantifying 4-Bromo-2-chlorophenol in various matrices, including fruits, soil, and water samples. [, , , , , , ]
- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and selective technique is also used for the analysis of 4-Bromo-2-chlorophenol residues in food and environmental samples. [, ]
- HPLC (High-Performance Liquid Chromatography): HPLC, often coupled with UV or MS detection, is used to identify and quantify 4-Bromo-2-chlorophenol in environmental and biological samples. []
A: While 4-Bromo-2-chlorophenol can be degraded by certain microorganisms [, ], its persistence in various environmental compartments remains a concern. Further research is needed to fully understand its environmental fate and long-term effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
